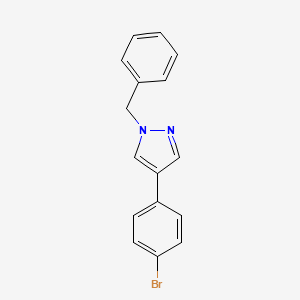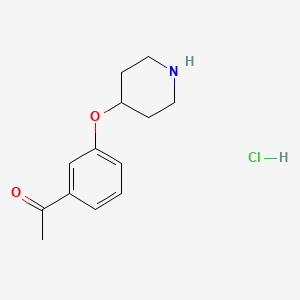
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride
Overview
Description
“1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride” is a unique chemical compound. It has an empirical formula of C14H20ClNO2 and a molecular weight of 269.77 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is Cl.CC(=O)c1ccc(O)c(CN2CCCCC2)c1 . This representation can be used to visualize the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C14H20ClNO2 and it has a molecular weight of 269.77 . The SMILES string representation is Cl.CC(=O)c1ccc(O)c(CN2CCCCC2)c1 .Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Research has developed methods for synthesizing compounds related to 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride, demonstrating significant antibacterial activity. These studies utilized microwave-assisted synthesis to create various derivatives, highlighting their potential in antibacterial applications. The synthesized compounds were evaluated for their effectiveness against different bacterial strains, showing promising results that could contribute to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Electrochemical Synthesis of Phenylpiperazine Derivatives
Another study focused on the electrochemical synthesis of new phenylpiperazine derivatives, an approach that offers a green and efficient method for creating compounds with potential biological activities. This research underscores the importance of developing environmentally friendly synthesis methods that can produce derivatives with potential application in pharmaceuticals (Nematollahi & Amani, 2011).
Synthesis and Biological Properties of Phencyclidine Derivatives
Investigations into the synthesis and biological properties of derivatives related to phencyclidine, a compound with analgesic effects, have also been conducted. These studies aim to expand the understanding of how structural modifications impact the biological activities of these compounds, potentially leading to the development of new analgesics (Ahmadi & Mahmoudi, 2005).
Synthesis and Spectroscopic Characterization of Novel Compounds
Research on the synthesis and spectroscopic characterization of novel compounds incorporating the piperidin-1-yl moiety explores their potential applications in various fields, including pharmaceuticals. These studies provide valuable insights into the structural and functional properties of these compounds, contributing to the broader knowledge base in organic and medicinal chemistry (Govindhan et al., 2017).
Safety And Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The safety pictograms associated with this compound are GHS07 .
properties
IUPAC Name |
1-(3-piperidin-4-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-3-2-4-13(9-11)16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWVJGUIKYDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)
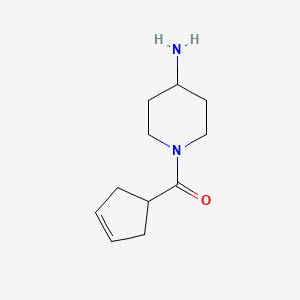
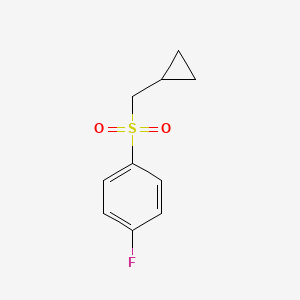
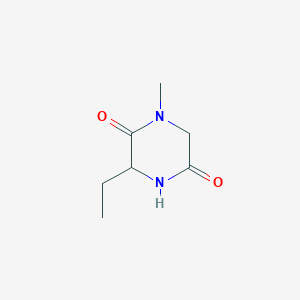
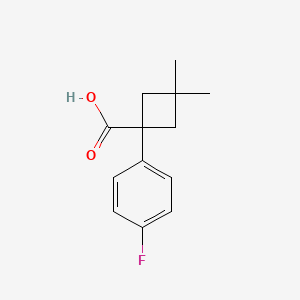
![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)
![1-[2-(Ethylsulfonyl)-5-methylphenyl]methanamine hydrochloride](/img/structure/B1469332.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)
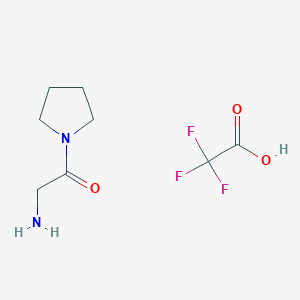
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)
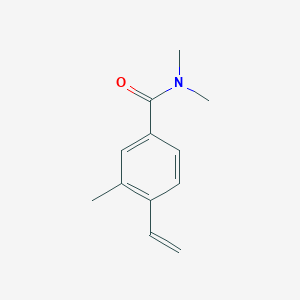
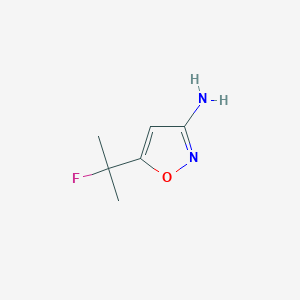
![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
